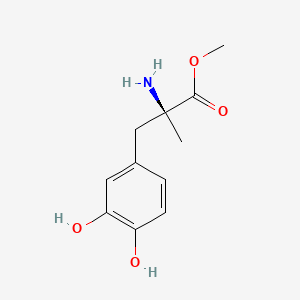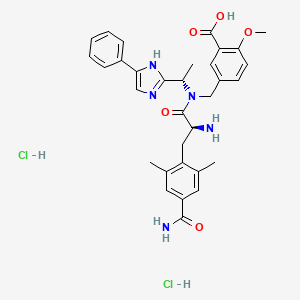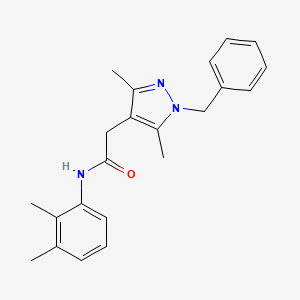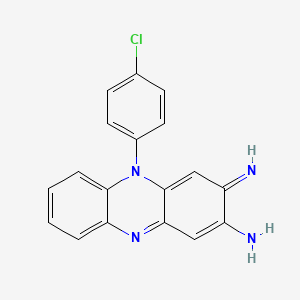
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, or 5-CPIA, is a compound that has been studied extensively in scientific research. It is a member of the phenazine family, which are a group of compounds that are known for their wide range of biological activities. 5-CPIA is of particular interest due to its ability to interact with a variety of biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation :
- 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine derivatives can be synthesized and potentially used in various chemical reactions. For instance, Shivraj et al. (2020) synthesized an iminopyrimidooxazine derivative, indicating the versatility of such compounds in synthetic chemistry (Shivraj et al., 2020).
Pharmacological and Antimicrobial Activities :
- Kattimani et al. (2013) reported the synthesis of novel triazolin-3-one derivatives showing anticancer activity against various human tumor cell lines, highlighting the potential of such compounds in cancer research (Kattimani et al., 2013).
- Bektaş et al. (2007) synthesized new triazole derivatives with significant antimicrobial activities, underscoring the potential of 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine in developing antimicrobial agents (Bektaş et al., 2007).
Metabolic Pathways and Drug Metabolism :
- Howlader et al. (2022) characterized the metabolic pathways of Clofazimine, a drug structurally similar to 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, in human liver microsomes. This study provides insights into how similar compounds might be metabolized in the human body (Howlader et al., 2022).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-iminophenazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c19-11-5-7-12(8-6-11)23-17-4-2-1-3-15(17)22-16-9-13(20)14(21)10-18(16)23/h1-10,21H,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGSWHBFFWTLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



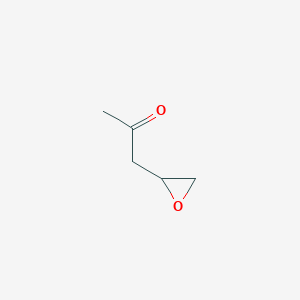
![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)
